Home > Products > Screening Compounds P37570 > 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid - 113934-31-9

1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Catalog Number: EVT-3220092
CAS Number: 113934-31-9
Molecular Formula: C10H9N3O2
Molecular Weight: 203.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Derivatives

  • Compound Description: This group of compounds represents a series of amide derivatives of the target compound, 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. These derivatives were synthesized by reacting the target compound with thionyl chloride, followed by treatment with various amines .

(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4-arylpiperazino)methanone Derivatives (8(a-j))

  • Compound Description: These compounds are a series of methanone derivatives featuring a 5-methyl-1-phenyl-1H-1,2,3-triazole-4-yl moiety. They were synthesized by reacting 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with various 1-arylpiperazines . Some compounds in this series, specifically those with 4-methylphenyl (8b), 4-methoxyphenyl (8c), 4-fluorophenyl (8d), 4-bromophenyl (8e), and 3-nitrophenyl (8f) substituents on the piperazine ring, exhibited significant antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexnei.

1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic Acid Derivatives

  • Compound Description: These compounds represent a novel class of selective glycogen synthase kinase-3 (GSK-3) inhibitors identified through high-throughput screening . They possess favorable water solubility and demonstrate ATP-competitive inhibition of GSK-3. They effectively modulate glycogen metabolism and stimulate intracellular beta-catenin accumulation in whole-cell assays.

Rufinamide (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide)

  • Compound Description: Rufinamide is a triazole derivative approved for use as adjunctive therapy for seizures associated with Lennox-Gastaut syndrome . It is structurally distinct from other commercially available antiepileptic drugs.

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid

  • Compound Description: This compound is the first representative of the 5-formyl-1H-1,2,3-triazole-4-carboxylic acids series . It exhibits ring-chain tautomerism, primarily existing in its cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomeric form in solution.

1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Compound Description: This compound is a synthetic aromatic ε-amino acid containing a triazole moiety that exhibits antimicrobial activity against various Gram-positive, Gram-negative, and pathogenic bacteria, including Vibrio cholerae . Structure-activity relationship studies have indicated the importance of all functional groups in this compound for its antimicrobial efficacy.
  • Compound Description: These compounds are Zn(II) complexes coordinated by bidentate 1-substituted 5-methyl-1H-[1,2,3]-triazole-4-carboxylic acid ligands . The Zn centers in these complexes adopt slightly distorted octahedral geometries.
  • Compound Description: These are two 1,2,3-triazole derivatives studied for their conformations in solution and solid state, particularly their antiophidian properties .

1-Anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid Monohydrate

  • Compound Description: This compound is a 1,2,3-triazole derivative characterized by X-ray crystallography . The crystal structure reveals a network of hydrogen bonds (N—H⋯O, O—H⋯O, and O—H⋯N) contributing to the three-dimensional framework.
  • Compound Description: These are a series of derivatives featuring a 1H-1,2,3-triazole-4-carboxylic acid scaffold with a hydrogenated pyridine ring attached at either the 1- or 5-position of the triazole ring . These compounds were synthesized through various methods involving azides and β-ketoesters containing the pyridine ring.
  • Compound Description: This compound is designed as an isostere of EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide), a potent antiviral agent . The synthesis involved Pd(0)-catalyzed cross-coupling reactions.

2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid (1b)

  • Compound Description: This compound is an anticancer drug candidate containing a 1,2,3-triazole scaffold. Its molecular structure and interactions with the MMP-2 metalloproteinase receptor were investigated using computational methods .

5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Compound Description: This compound, part of a 1H-1,2,3-triazole-4-carboxamide library, was synthesized and structurally characterized for anticancer activity screening .

5-Methyl-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Monohydrate

  • Compound Description: This compound is a 1,2,3-triazole derivative synthesized from 1-azidomethyl-3-nitrobenzene and ethyl acetylacetate . Single-crystal X-ray analysis was used to determine its structure.
  • Compound Description: This series comprises a carboxylic acid and its ester and amide derivatives designed as potential antithrombotic agents .

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid

  • Compound Description: This compound, synthesized from azidobenzene and ethyl acetylacetate, is structurally characterized and exhibits a common carboxylic acid dimer motif in its crystal structure .
  • Compound Description: This group of compounds was investigated for their fluorescent properties in various solvents and their potential as chemical sensors . Their optical characteristics were found to be sensitive to the solvent environment and their ionization state.

{[n-Bu2Sn(OOCC2HN3Ph-2)]2O}2 (1) and (c-C6H11)3Sn(OOCC2HN3Ph-2)(C2H5OH) (2)

  • Compound Description: These two compounds are organotin complexes of 2-phenyl-1,2,3-triazole-4-carboxylic acid. They exhibit potent in vitro cytotoxic activity against HeLa, CoLo205, and MCF-7 human tumor cell lines .

Di-μ-aqua-bis[aqua(5-carboxylato-1H-1,2,3-triazole-4-carboxylic acid-κ2 N 3,O 4)lithium]

  • Compound Description: This compound is a lithium complex featuring a 1H-1,2,3-triazole-4,5-dicarboxylic acid ligand coordinated to lithium ions through its nitrogen and carboxylate oxygen atoms . The crystal structure reveals a three-dimensional network formed through extensive hydrogen bonding.

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate

  • Compound Description: This compound is a 1,2,3-triazole derivative whose crystal structure is stabilized by intermolecular O—H⋯O and O—H⋯N hydrogen bonds .

Tetramethyl 1,1′-(2-[{4,5-bis(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate) (3)

  • Compound Description: This compound is a complex molecule containing multiple 1,2,3-triazole rings and is synthesized via a copper-free Huisgen cycloaddition reaction .
  • Compound Description: These are coordination polymers incorporating 1H-1,2,3-triazole-4,5-dicarboxylic acid (H3tda) as a ligand. Compound 1 is a two-dimensional manganese(II) polymer, while compound 2 is a one-dimensional gadolinium(III) polymer. Both exhibit antiferromagnetic interactions .

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

  • Compound Description: This compound is a 1,2,3-triazole derivative with its crystal structure characterized by intermolecular O—H⋯N hydrogen bonds .
  • Compound Description: These are three metal-organic frameworks (MOFs) constructed using potassium 1H-1,2,3-triazole-4,5-dicarboxylate (KH2TDA) as a building block along with different auxiliary ligands .

6‐(5‐Sulfanyl‐1H‐tetrazol‐1‐yl)‐2H‐chromen‐2‐one and 5‐Methyl‐1‐(2‐oxo‐2H‐chromen‐6‐yl)‐1H‐1,2,3‐triazole‐4‐carboxylic Acid

  • Compound Description: These compounds are synthesized from 6-aminocoumarin through transformations of the amino group to access tetrazole and triazole derivatives .

1-(R-Phenyl)-5-(R-Methyl)-1H-1,2,3-triazole-4-carboxylic Acids

  • Compound Description: This group represents a series of substituted 1H-1,2,3-triazole-4-carboxylic acids synthesized through a three-component reaction involving arylazides, ethyl 4-chloro-3-oxobutanoate, and nucleophiles .

Bis(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) monohydrate

  • Compound Description: This compound is a 1,2,3-triazole derivative synthesized from azidobenzene and ethyl acetylacetate. Its crystal structure is stabilized by O—H⋯O and O—H⋯N hydrogen bonds .

5-Methyl-1-(4-methylphenyl)-N′-[1-(thiophen-2-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: This compound is a 1,2,3-triazole derivative characterized by X-ray crystallography, revealing π–π interactions between phenyl rings in the crystal structure .

5-Methyl-1-(4-methylphenyl)-N′-[1-(1H-pyrrol-2-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide monohydrate

  • Compound Description: This compound is a 1,2,3-triazole derivative whose crystal structure is characterized by centrosymmetric tetramers formed through hydrogen bonding .

4‐Difluoro­methyl‐1‐(4‐methyl­phen­yl)‐1H‐1,2,3‐triazole

  • Compound Description: This compound is a 1,2,3-triazole derivative characterized by the presence of a difluoromethyl group at the 4-position of the triazole ring . The crystal structure reveals weak hydrogen bonding involving the triazole and difluoromethyl groups, leading to chain formation.
  • Compound Description: These are two metal complexes incorporating 1H-1,2,3-triazole-4,5-dicarboxylic acid (H3tda) as a ligand. Compound 1 is a zinc(II) complex with a three-dimensional structure, while compound 2 is a cobalt(II) complex with a binuclear structure further linked into a three-dimensional network through hydrogen bonds .
Overview

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This specific triazole derivative has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Source

The compound can be synthesized through various methods that involve reactions of aryl azides and other organic compounds. Its derivatives have been studied for biological activities, including inhibition of xanthine oxidase, which is relevant in treating conditions like hyperuricemia.

Classification

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is classified as:

  • Heterocyclic compound: Contains nitrogen atoms in the ring structure.
  • Carboxylic acid: Features a carboxyl functional group (-COOH).
  • Triazole derivative: Part of a larger family of triazole compounds known for their diverse biological activities.
Synthesis Analysis

Methods

Several synthetic routes have been developed for the preparation of 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid:

  • Cycloaddition Reactions: One common method involves the reaction of aryl azides with ethyl acetoacetate or other suitable reactants under controlled conditions. This method typically employs a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
  • Acid Chloride Formation: The synthesized triazole can be converted into its corresponding acid chloride using thionyl chloride (SOCl2), which can then participate in further reactions to form various derivatives .

Technical Details

The synthesis often requires careful control of temperature and reaction times to maximize yield and purity. For instance, reactions may be conducted at elevated temperatures (around 60°C) for specific durations (30 minutes) to ensure complete conversion .

Molecular Structure Analysis

Structure

The molecular formula of 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is C10H10N4O2. The structure features:

Data

The compound crystallizes in a monoclinic space group with specific bond lengths and angles that can be analyzed using techniques such as X-ray crystallography. The Hirshfeld surface analysis can provide insights into intermolecular interactions and packing within the crystal lattice .

Chemical Reactions Analysis

Reactions

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid participates in various chemical reactions:

  • Formation of Amides: By reacting with amines or alcohols under acidic or basic conditions.
  • Synthesis of Derivatives: The acid can undergo esterification or amidation to produce derivatives with enhanced biological activity .

Technical Details

For example, when reacting with 1,1'-carbonyldiimidazole in dry acetonitrile followed by the addition of an amine, the compound can yield corresponding amides under controlled temperatures .

Mechanism of Action

Process

The mechanism by which 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits biological activity often involves its interaction with specific enzymes or receptors. For instance:

  • As a xanthine oxidase inhibitor, it competes with substrates at the enzyme's active site, leading to reduced production of uric acid from purines .

Data

In vitro studies have shown varying inhibitory potencies across different derivatives, indicating structure-activity relationships that guide further drug design efforts. For example, certain modifications at the phenyl group significantly enhance inhibitory effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Reported melting points range around 396–397 K depending on purity and crystallization conditions .

Chemical Properties

Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide insights into functional groups and molecular environment .

Applications

Scientific Uses

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives are being explored for:

  • Anticancer Activity: Some derivatives have shown moderate efficacy against various cancer cell lines.
  • Antimicrobial Properties: Research indicates potential applications in treating infections due to their ability to inhibit bacterial growth.
  • Xanthine Oxidase Inhibition: Promising candidates for managing hyperuricemia and related disorders through their enzymatic inhibition properties .
Introduction to 1,2,3-Triazole-4-carboxylic Acid Derivatives in Medicinal Chemistry

1,2,3-Triazole-4-carboxylic acid derivatives represent a privileged scaffold in contemporary drug discovery, combining the robust physicochemical properties of the triazole ring with the versatile reactivity of the carboxylic acid moiety. The specific compound 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS not always specified; PubChem CID: 22425357) serves as a prototypical example of this pharmacophoric class. Its molecular framework—comprising a 1,2,3-triazole core substituted at the 1-position with a p-tolyl group and at the 4-position with a carboxylic acid—exemplifies strategic bioisosteric design [1] [7]. With a molecular formula of C₁₀H₉N₃O₂ and a molecular weight of 203.20 g/mol, this compound exhibits sufficient structural simplicity for synthetic accessibility yet contains key functional handles for derivatization into complex hybrids [3] [7]. Its emergence aligns with medicinal chemistry’s increased exploitation of click chemistry-derived triazoles, particularly as kinase inhibitors, DNA-targeting agents, and enzyme modulators.

Role of 1,2,3-Triazole Scaffolds as Bioisosteres in Drug Design

The 1,2,3-triazole ring in this compound class functions as a multifunctional bioisostere, adept at mimicking amide bonds, carboxylates, or heteroaromatic systems while conferring superior metabolic stability and hydrogen-bonding capacity. Key bioisosteric advantages include:

  • Dipole Moment & Hydrogen Bonding: The triazole’s strong dipole (~5 Debye) facilitates dipole-dipole interactions and water solubility, while its nitrogen atoms act as both hydrogen-bond acceptors (N2, N3) and weak donors (C-H at C5) [5] [10]. This enables stable binding to enzyme active sites, such as dihydrofolate reductase (DHFR) via π-π stacking and C–H-π interactions [5].
  • Metabolic Resistance: Unlike amides, triazoles resist hydrolytic cleavage under physiological conditions, enhancing pharmacokinetic profiles. This stability is critical for in vivo efficacy, as evidenced by triazole-containing clinical candidates like the BET inhibitor BMS-986158 [6] [10].
  • Spatial Mimicry: The planar triazole core effectively mimics phenyl or heterocyclic rings, enabling scaffold-hopping strategies. For instance, the p-tolyl group in 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid provides hydrophobic bulk comparable to substituted benzenes in kinase inhibitors [10].

Table 1: Bioisosteric Equivalences of 1,2,3-Triazole in Medicinal Chemistry

Target Functional GroupTriazole Bioisostere MimicryBiological Advantage
Amide bond (-CONH-)Triazole as planar connectorResistance to proteolysis
Carboxylate (-COO⁻)Triazole N3 anion interactionEnhanced metal coordination
Phenyl ringAromatic π-system overlayImproved solubility & stacking

Significance of Carboxylic Acid Functionalization in Pharmacophore Development

The carboxylic acid group at the 4-position of the triazole ring is pivotal for pharmacophore development, serving as:

  • Hydrogen-Bond Donor/Acceptor: Participates in salt bridges with basic residues (e.g., lysine, arginine) and coordinates metal ions in catalytic sites [5] [10].
  • Derivatization Hub: Enables rapid generation of bioactive derivatives (amides, esters, acyl hydrazides) via coupling reactions. For example, conversion to acid chlorides facilitates hybrid synthesis with flavonoids or oxadiazoles for anticancer screening [2].
  • pKa Modulation: The acid’s pKa (~4–5) enhances water solubility at physiological pH, improving bioavailability. This acidity is strategically lower than typical alkyl carboxylic acids (pKa ~4.7–4.9) due to the electron-withdrawing triazole, promoting ionization [7] [10].Computational analyses (e.g., InChIKey: QLYIBBOHIXNWJP-UHFFFAOYSA-N) confirm the carboxylic acid’s role in stabilizing binding conformations through electrostatic interactions [7]. Its presence in DHFR inhibitors significantly boosts potency by forming critical H-bonds with Asp27 and Ile94 residues [5].

Historical Evolution of 4-Substituted 1,2,3-Triazole Synthetic Methodologies

Synthesis of 4-carboxylic acid-1,2,3-triazoles evolved from thermal 1,3-dipolar cycloadditions to modern catalytic methods:

  • Pre-Click Era: Early routes relied on condensations of hydrazines or unstable diazo compounds, yielding regioisomeric mixtures with poor selectivity [10].
  • Click Chemistry Revolution: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) emerged as the gold standard after 2002. For 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, synthesis involves:
  • Preparation of 4-methylphenyl azide from p-toluidine via diazotization/azide transfer.
  • Cycloaddition with propiolic acid or ethyl propiolate (followed by hydrolysis) under Cu(I) catalysis (CuSO₄/sodium ascorbate) at 60–80°C, achieving >90% regioselectivity for the 1,4-isomer [2] [10].
  • Recent Innovations:
  • Ruthenium Catalysis: Delivers 1,5-regioisomers when substituted alkynes are used, though less applicable for carboxylic acid derivatives [10].
  • Metal-Free Cycloadditions: Employ strained cyclooctynes or photoactivated reagents for biocompatible labeling, albeit with higher costs [9] [10].
  • One-Pot Methods: Integrate azide formation and cycloaddition, improving atom economy [10].

Table 2: Synthetic Methods for 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic Acid

MethodConditionsYield (%)RegioselectivityLimitations
Classical Thermal100°C, 24–48h40–60Low (1,4-/1,5-mixture)Long reaction times
CuAAC (Standard)CuSO₄/NaAsc, H₂O/t-BuOH, 60°C, 6h85–95>95% 1,4-isomerCopper removal needed
One-Pot CuAACIn situ azide, 80°C, 8h88>95% 1,4-isomerRequires optimized stoichiometry
Ru-CatalyzedCp*RuCl(PPh₃)₂, toluene, 80°C75>95% 1,5-isomerCostly catalyst

Current Research Landscape for Aryl-Substituted Triazolecarboxylic Acids

Recent studies highlight 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives as key intermediates for anticancer and antimicrobial agents:

  • Anticancer Hybrid Synthesis:
  • Acid chlorides of analogous 5-methyltriazole-4-carboxylic acids (e.g., C₁₁H₁₁N₃O₂) react with tetrazoles or amines to yield oxadiazoles (e.g., compound 6b) or amides (e.g., compound 25). NCI-60 screening revealed that derivative 25 exhibited potent growth inhibition (GP = 21.47%) against leukemia K-562 cells and melanoma SK-MEL-5 cells (GP = 23.91%) at 10 µM [2] [6].
  • Triazole-quinoline hybrids (e.g., compound 14a) show selective activity against colon cancer HCC-2998 cells (GP = 78.72%) via COMPARE analysis [2].
  • Targeted Mechanisms:
  • Dual Inhibitors: Triazole-acridone hybrids inhibit DHFR in Staphylococcus aureus (MIC = 10.11 µg/mL) through π-π stacking in the active site [5].
  • DNA Gyrase Interference: Triazole-chalcone hybrids (e.g., compound 4j) suppress DNA gyrase in E. coli (MIC = 0.0030 µM), outperforming ciprofloxacin [5].
  • Chemical Biology Probes: The carboxylic acid moiety enables fluorescent labeling or bioconjugation, facilitating target engagement studies for kinases and epigenetic regulators [6] [10].

Table 3: Cytotoxic Activities of Key Triazolecarboxylic Acid Derivatives

Properties

CAS Number

113934-31-9

Product Name

1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

IUPAC Name

1-(4-methylphenyl)triazole-4-carboxylic acid

Molecular Formula

C10H9N3O2

Molecular Weight

203.2 g/mol

InChI

InChI=1S/C10H9N3O2/c1-7-2-4-8(5-3-7)13-6-9(10(14)15)11-12-13/h2-6H,1H3,(H,14,15)

InChI Key

QLYIBBOHIXNWJP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.